molecular formula C17H18O4S B2396659 1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone CAS No. 49640-13-3

1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone

Cat. No.: B2396659
CAS No.: 49640-13-3
M. Wt: 318.39
InChI Key: XOKGSCCPSULYAP-UHFFFAOYSA-N
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Description

“1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone” is a chemical compound . It is used in laboratory chemicals and the manufacture of chemical compounds .

Scientific Research Applications

Antioxidant Properties and Applications

Chromones and their derivatives exhibit significant antioxidant properties, which are crucial in neutralizing active oxygen species and preventing cell impairment. These compounds play a vital role in mitigating the onset of various diseases by inhibiting free radical processes. The study by Yadav et al. (2014) emphasizes that specific structural features of chromones, such as the double bond, carbonyl group, and hydroxyl groups, are key to their radical scavenging activity. This insight is relevant to understanding the antioxidant potential of related compounds, including "1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone" (Yadav et al., 2014).

Environmental Remediation through Redox Mediation

Compounds with redox-mediating capabilities, such as those related to "this compound," find applications in the treatment of organic pollutants. Enzymatic remediation, enhanced by redox mediators, effectively degrades recalcitrant compounds in wastewater, showcasing an innovative approach to environmental cleanup. Husain and Husain (2007) detail how enzymes, in conjunction with redox mediators, can expand the range of substrates degraded, underscoring the environmental significance of such chemical functionalities (Husain & Husain, 2007).

Synthesis and Reactivity of Related Heterocyclic Compounds

The synthesis and reactivity of heterocyclic compounds, such as hydroxycoumarins, are of considerable interest due to their chemical, photochemical, and biological properties. Yoda (2020) reviews the significance of 3-hydroxycoumarin, a compound structurally and functionally related to "this compound," highlighting its applications across various fields of biology, including genetics and pharmacology. This underscores the versatility and potential of such compounds in scientific research (Yoda, 2020).

Advanced Oxidation Processes (AOPs) for Environmental Applications

The degradation of pollutants using advanced oxidation processes (AOPs) is a critical area of environmental science. Qutob et al. (2022) explore the efficacy of AOPs in treating acetaminophen, a process relevant to the degradation mechanisms applicable to compounds like "this compound." This research provides insight into the environmental fate and potential risks of organic pollutants, emphasizing the importance of AOPs in mitigating environmental impact (Qutob et al., 2022).

Safety and Hazards

According to the Safety Data Sheet, “1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone” is classified as having acute toxicity, oral (Category 4), H302 .

Properties

IUPAC Name

1-[3-(methylsulfonylmethyl)-4-phenylmethoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4S/c1-13(18)15-8-9-17(16(10-15)12-22(2,19)20)21-11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKGSCCPSULYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 14.0 g. of 4'-hydroxy-3'-methylsulfonylmethylacetophenone, 9.3 g. of potassium carbonate, 7.8 ml. of benzyl chloride and a catalytic amount of sodium iodide in 250 ml. of acetone and 250 ml. of water is refluxed with stirring for 16 hours. The acetone is removed and the aqueous phase is extracted with chloroform, washed with water, dried and evaporated to yield an oil which is recrystallized in 2-propanol to give crystalline 4'-benzyloxy-3'methylsulfonylmethylacetophenone, m.p. 94°-97° C.
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